2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
Ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazolopyrazine derivatives. . The structure of this compound includes a triazolopyrazine core, which is fused with a phenylthio group and an ethyl ester of benzoic acid, making it a unique and multifunctional molecule.
Scientific Research Applications
Ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral and antimicrobial agent. The triazolopyrazine core is known to exhibit significant biological activities, making it a promising candidate for drug development.
Biological Studies: The compound’s ability to inhibit specific enzymes and receptors has been explored in various biological assays, including its role as a dual c-Met/VEGFR-2 inhibitor.
Industrial Applications: Its unique chemical structure allows for its use in the synthesis of other complex organic molecules, which can be utilized in various industrial processes.
Preparation Methods
The synthesis of 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, starting with the preparation of the triazolopyrazine core. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) . The resulting intermediate is then reacted with phenylthio and benzoic acid derivatives under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Mechanism of Action
The mechanism of action of 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a dual c-Met/VEGFR-2 inhibitor, it binds to these kinases and inhibits their activity, leading to the suppression of cancer cell proliferation and angiogenesis . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and disrupting the signaling pathways involved in tumor growth and metastasis.
Comparison with Similar Compounds
Ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate can be compared with other triazole and pyrazine derivatives:
Fluconazole: A triazole antifungal agent known for its broad-spectrum activity.
Voriconazole: Another triazole antifungal with enhanced activity against resistant fungal strains.
Trazodone: A triazole-containing antidepressant used for the treatment of major depressive disorder.
These compounds share the triazole core but differ in their additional functional groups and specific biological activities. Ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate stands out due to its unique combination of triazolopyrazine and phenylthio groups, which contribute to its distinct biological properties.
Properties
IUPAC Name |
2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-5-8-27-21(30)19-20(25-22(32-19)26-9-6-7-10-26)28(23(27)31)13-17(29)24-18-15(3)11-14(2)12-16(18)4/h11-12H,5-10,13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVGZOCUCRXWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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